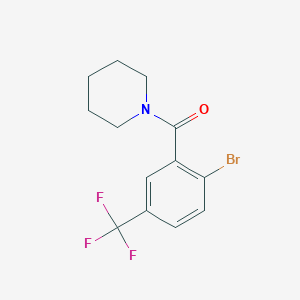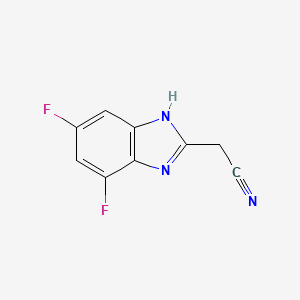
2-(Cyanomethyl)-5,7-difluorobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-5,7-difluorobenzimidazole (CMDFB) is a heterocyclic compound with a broad spectrum of biological activities. It has been extensively studied in the past few decades, and its diverse applications have been demonstrated in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. CMDFB is a versatile building block for the synthesis of a wide range of compounds and has been used in the preparation of several important pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Significance
Benzazoles, including derivatives of 2-(Cyanomethyl)-5,7-difluorobenzimidazole, have garnered interest in synthetic chemistry and medicinal applications due to their wide range of biological activities. Synthetic chemists have developed procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, given their significance as antihistaminic, anthelmintic, and fungicidal agents, respectively. The incorporation of guanidine groups into benzazole rings, forming 2-guanidinobenzazoles, has shown potential in modifying the biological activities of these heterocycles. These modifications have led to studies on the pharmacological activities of these compounds, including their cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).
Therapeutic Potential of Benzothiazoles
Another area of research focuses on benzothiazole derivatives, which exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of these compounds, particularly 2-arylbenzothiazoles as antitumor agents, has been extensively reviewed. Some benzothiazole derivatives are already in clinical use for treating various diseases and disorders, highlighting the importance of the benzothiazole nucleus in drug discovery. This review emphasizes the ongoing development of benzothiazole-based chemotherapeutic agents and their future applications in medicine (Kamal et al., 2015).
Advances in Benzothiazole Derivatives
Recent research has also focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These studies involve exploring the in vitro and in vivo screening of heterocyclic derivatives bearing the benzothiazole moiety, examining their structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. The review discusses the promising anticancer activity of a large number of benzothiazole derivatives and the need for further development as drug candidates. The work suggests that despite encouraging results in clinical studies, a comprehensive evaluation of their toxicity is required for their safe clinical use as cancer treatment options (Ahmed et al., 2012).
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents, which are crucial in this reaction .
Mode of Action
It can be inferred from related compounds that it may participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium, a key step in the suzuki–miyaura coupling .
Biochemical Pathways
It is known that the suzuki–miyaura coupling, in which this compound may participate, is a key reaction in the synthesis of various organic compounds . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
A study on similar cyanomethyl vinyl ether derivatives suggests that they have favorable adme properties . These properties, along with the compound’s potential interactions with its targets, could significantly impact its bioavailability.
Result of Action
Given its potential role in the suzuki–miyaura coupling, it could contribute to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Cyanomethyl)-5,7-difluorobenzimidazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound could exhibit stable performance under a wide range of conditions.
Eigenschaften
IUPAC Name |
2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIBJVVTYBCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CC#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)-5,7-difluorobenzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

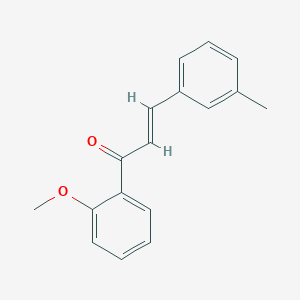
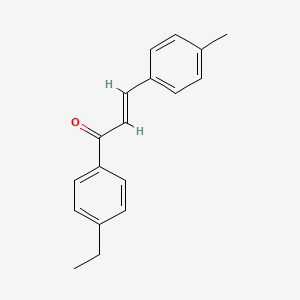
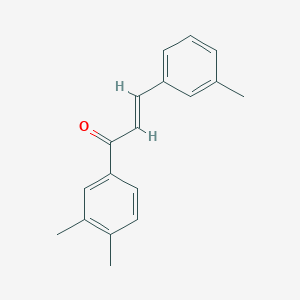
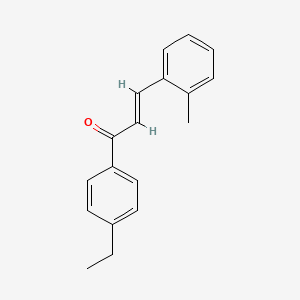
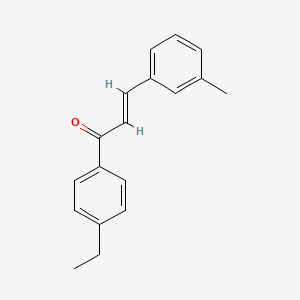
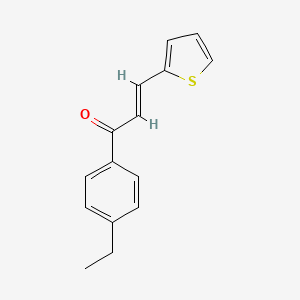
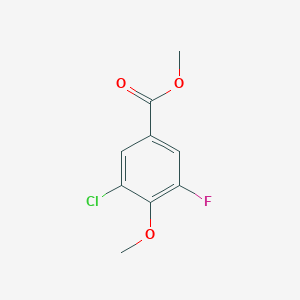
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)


